molecular formula C19H21N3O5S2 B6561532 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 1021221-06-6

4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B6561532
CAS No.: 1021221-06-6
M. Wt: 435.5 g/mol
InChI Key: YWPGOSCIIUWWFK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a thiophene ring, a piperidine ring, and methoxy groups. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Piperidine is a six-membered ring with five carbon atoms and a nitrogen atom . Methoxy groups are functional groups consisting of a methyl group bound to an oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of carboxylic acids with amidoximes . The synthesis of thiophene derivatives can be achieved through various methods such as the Paal-Knorr synthesis . The synthesis of piperidine derivatives often involves the reduction of pyridine .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups in space. The presence of the heterocyclic rings and the methoxy groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar methoxy groups could influence the compound’s solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, such as its potential use as a drug or its potential use in materials science .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-6-3-5-14(17(15)26-2)18-20-19(27-21-18)13-8-10-22(11-9-13)29(23,24)16-7-4-12-28-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPGOSCIIUWWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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